molecular formula C15H20O4 B2614940 Spirodionic acid CAS No. 955949-53-8

Spirodionic acid

Cat. No.: B2614940
CAS No.: 955949-53-8
M. Wt: 264.321
InChI Key: LFDLVXYMKUPPOT-UHFFFAOYSA-N
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Description

Spirodionic acid is a novel microbial metabolite isolated from the strain Streptomyces sp. T/6077. It features a unique spiro[4.5]decene skeleton, which is relatively rare in nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spirodionic acid is primarily obtained through biosynthesis by the Streptomyces sp. strain. The biosynthetic pathway involves a Diels–Alder-type reaction, where metabolite 5 and sarkomycin serve as precursors. The reaction conditions typically include the use of 13C-labeled precursors to trace the biosynthetic sequence .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in laboratory settings through the cultivation of Streptomyces sp. strains under controlled conditions. The extraction and purification processes involve standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Spirodionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the spiro[4.5]decene skeleton.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted this compound molecules .

Scientific Research Applications

Spirodionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of spirodionic acid involves its interaction with specific molecular targets. The compound exerts its effects through the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    Acorane: A spiro compound with a different substitution pattern.

    Spirovetivane: Another spiro compound with distinct oxidation patterns.

    Alaskene: A spiro compound with unique structural features.

Uniqueness: Spirodionic acid stands out due to its unprecedented substitution pattern and the specific biosynthetic pathway involving a Diels–Alder-type reaction. Unlike other spiro compounds, this compound does not display significant antimicrobial or cytotoxic activity in common-cell assays, making it unique in its class .

Properties

IUPAC Name

10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDLVXYMKUPPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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